molecular formula C14H18N4 B15357234 4-(5-benzyl-4H-1,2,4-triazol-3-yl)piperidine

4-(5-benzyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B15357234
M. Wt: 242.32 g/mol
InChI Key: AZZAAWOOTKXLNZ-UHFFFAOYSA-N
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Description

4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the reaction of benzylamine with 1H-1,2,4-triazole-3-carboxylic acid chloride under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine has found applications in various scientific research areas:

  • Medicinal Chemistry: It has been studied for its potential antibacterial, antifungal, and anticancer properties.

  • Biology: The compound has been used in the study of enzyme inhibitors and receptor binding assays.

  • Material Science: Its derivatives have been explored for use in the development of new materials with specific properties.

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but common targets include bacterial enzymes, cancer cell receptors, and fungal cell walls.

Comparison with Similar Compounds

4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine is structurally similar to other triazole derivatives, such as 1,2,4-triazoles and 1,2,3-triazoles. its unique benzyl group and piperidine moiety contribute to its distinct chemical and biological properties. Other similar compounds include:

  • 1,2,4-Triazole derivatives: These compounds are known for their antimicrobial properties.

  • 1,2,3-Triazole derivatives: These compounds are often used in click chemistry reactions.

  • Benzylamine derivatives: These compounds are used in various organic synthesis applications.

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

4-(5-benzyl-1H-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C14H18N4/c1-2-4-11(5-3-1)10-13-16-14(18-17-13)12-6-8-15-9-7-12/h1-5,12,15H,6-10H2,(H,16,17,18)

InChI Key

AZZAAWOOTKXLNZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NNC(=N2)CC3=CC=CC=C3

Origin of Product

United States

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